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Compound of Interest

Compound Name: LXQ-217

Cat. No.: B15135502

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosing strategies, experimental
protocols, and underlying mechanism of action for HPN217 as investigated in its Phase 1
clinical trials. The information is intended to guide further research and development of this
novel therapeutic agent.

Introduction to HPN217

HPN217 is a tri-specific T-cell activating construct (TriTAC) designed for the treatment of
relapsed/refractory multiple myeloma (RRMM).[1] It is a recombinant polypeptide of
approximately 50kDa with three binding domains: one targeting B-cell maturation antigen
(BCMA) on myeloma cells, one engaging CD3 on T-cells to activate an immune response, and
a third binding to human serum albumin (HSA) to extend the molecule's half-life.[1][2] This tri-
specific design facilitates the formation of a cytolytic synapse between T-cells and tumor cells,
leading to T-cell activation and subsequent lysis of the myeloma cells.[1][3]

Mechanism of Action: Signaling Pathway

HPN217's mechanism of action is centered on redirecting T-cells to kill BCMA-expressing
multiple myeloma cells. The simultaneous binding to CD3 on a T-cell and BCMA on a myeloma
cell brings the two cells into close proximity, triggering T-cell activation, cytokine release, and
tumor cell lysis. The albumin-binding domain contributes to a prolonged serum half-life,
allowing for less frequent dosing.[1][2]
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Caption: Mechanism of action of HPN217.

Phase 1 Clinical Trial Dosing Strategies
(NCT04184050)

The Phase 1 study (NCT04184050) was an open-label, multicenter, dose-escalation and
expansion trial designed to evaluate the safety, tolerability, and pharmacokinetics of HPN217 in
patients with RRMM who have received at least three prior therapies.[1][2] The trial explored
both fixed-dose and step-dose regimens.[4]

Dose Escalation and Expansion Cohorts
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The study enrolled 97 patients across 15 dose-escalation cohorts and three expansion
regimens.[5] Dosing ranged from 2.15 mg to 24 mg.[2] A maximum tolerated dose (MTD) was
not reached with the step-up dosing approach. The Recommended Phase 2 Dose (RP2D) was
established at 12 mg.[6]

Dose Strategy Dose Levels Explored Key Findings

Informed initial safety and

tolerability. Two dose-limiting
) Ranged from 5 p g/week to o
Fixed-Dose toxicities (DLTs) of
2860 p g/week .[7] o
transaminitis were reported at

2860 pg/wk.[8]

o Maintained tolerability while
Priming doses followed by ] .
Step-Dose allowing for higher target
target doses up to 24 mg.[4][8]

doses.[4]

12 mg weekly; 24 mg every 2 To further evaluate safety and

Expansion Regimens weeks; 24 mg weekly for 1 efficacy of the most promising
cycle then every 2 weeks.[8] regimens.

Clinical Efficacy at Higher Dose Levels

Data from the higher dose cohorts (12 mg and 24 mg) demonstrated significant clinical activity.

Very Good Partial

Overall Response Median Time to
Dose Cohort(s) Response (VGPR) .
Rate (ORR) First Response
or Better
12 mg 63% (12/19)[5] 53% (10/19) 1.2 months

Not explicitly stated
77% (10/13)[2][4] for the combined 1.2 months[6]
cohort.

12 mg and 24 mg

(combined)

Safety and Tolerability
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HPN217 was generally well-tolerated. The most common treatment-emergent adverse event
was Cytokine Release Syndrome (CRS).

Immune Effector
Cell-Associated

Dose Cohort(s) Incidence of CRS CRS Grade .
Neurotoxicity
Syndrome (ICANS)
No events observed.

12 mg 16%[5] All Grade 1-2 ]

12 mg and 24 mg o No events observed.

29%[2] Primarily Grade 1-2[2]
(step-dose) [2]

Experimental Protocols

The following are generalized protocols for key assays used in the preclinical and clinical
evaluation of HPN217.

Protocol 1: T-Cell Dependent Cellular Cytotoxicity
(TDCC) Assay

This assay evaluates the in vitro potency of HPN217 to mediate T-cell killing of BCMA-
expressing target cells.

1. Materials and Reagents:

o BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, NCI-H929) as target cells.

¢ Healthy donor peripheral blood mononuclear cells (PBMCSs) as a source of effector T-cells.
 HPN217 at various concentrations.

e Cell culture medium (e.g., RPMI-1640 with 10% FBS).

» A method for quantifying cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay,
or a flow cytometry-based method with viability dyes).[9]
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2. Procedure:

o Target Cell Preparation: Culture BCMA-positive myeloma cells to a healthy, logarithmic
growth phase. On the day of the assay, harvest, wash, and resuspend the cells at a known
concentration.

» Effector Cell Preparation: Isolate T-cells from healthy donor PBMCs.

e Assay Setup: In a 96-well plate, co-culture the target cells and effector T-cells at a specified
Effector-to-Target (E:T) ratio (e.g., 10:1).[10]

o Treatment: Add HPN217 at a range of concentrations to the co-culture wells. Include control
wells with no HPN217.

 Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time
(e.g., 48 hours).[9]

o Data Acquisition: Measure target cell viability using a chosen method. For luminescent
assays, add the reagent and measure signal on a plate reader. For flow cytometry, stain with
a viability dye and analyze the target cell population.[10]

o Data Analysis: Calculate the percentage of specific lysis for each HPN217 concentration and
determine the EC50 value.

Cell Preparation

Assay Setup Incubation & Analysis

Co-culture Target & Add Serial Dilutions Incubate (e.g., 48h) Measure Target Calculate % Lysis
Effector Cells (E:T Ratio) of HPN217 G- Cell Viability & EC50

Isolate
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Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay.
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Protocol 2: Flow Cytometry for BCMA and CD3 Binding

This protocol assesses the binding of HPN217 to its target antigens on myeloma cells and T-
cells.

1. Materials and Reagents:
» BCMA-positive myeloma cells and CD3-positive T-cells (or a T-cell line like Jurkat).[11]
e HPN217 at various concentrations.

o Afluorescently labeled secondary antibody that detects the HPN217 construct (e.g., anti-
human 1gG).[11]

e Flow cytometry buffer (e.g., PBS with 2% FBS).
o Aflow cytometer.
2. Procedure:

o Cell Preparation: Harvest and wash the target cells (myeloma cells or T-cells) and resuspend
them in flow cytometry buffer at a concentration of approximately 1x1076 cells/mL.

e Primary Staining: Aliquot cells into tubes or a 96-well plate. Add HPN217 at various
concentrations and incubate on ice for 30-60 minutes. Include a no-HPN217 control.

e Washing: Wash the cells with cold flow cytometry buffer to remove unbound HPN217.

e Secondary Staining: Resuspend the cells in a solution containing the fluorescently labeled
secondary antibody. Incubate on ice for 30 minutes in the dark.

e Final Wash: Wash the cells again to remove unbound secondary antibody.

o Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow
cytometer.

o Data Analysis: Analyze the median fluorescence intensity (MFI) of the cell population at
different HPN217 concentrations to determine binding affinity.
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Protocol 3: Phase 1 Clinical Trial (NCT04184050) - Study
Design

This protocol outlines the key elements of the Phase 1 clinical trial for HPN217.
1. Study Obijectives:

e Primary: To evaluate the safety and tolerability of HPN217, determine the MTD, and identify
the RP2D.[2]

e Secondary: To assess the pharmacokinetic profile, immunogenicity, and preliminary anti-
myeloma activity of HPN217.[8]

2. Patient Population:

» Patients with relapsed/refractory multiple myeloma who have received at least three prior
lines of therapy, including a proteasome inhibitor, an immunomodulatory drug, and an anti-
CD38 antibody.[1][2]

3. Treatment Plan:
e HPN217 is administered as an intravenous (IV) infusion.[1]

o Dose Escalation: Patients are enrolled in cohorts receiving escalating doses of HPN217,
either as a fixed dose or a step-dose regimen, to determine the MTD. A conventional 3+3
design is used.[1]

» Dose Expansion: Once the RP2D is identified, additional patients are enrolled to further
evaluate the safety and efficacy at this dose.

o Treatment Cycles: HPN217 is administered weekly in 21-day cycles.[1]
4. Key Assessments:

o Safety: Monitoring of adverse events (AES), graded according to CTCAE v5.0. CRS and
ICANS are graded according to ASTCT criteria.[8]
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o Efficacy: Tumor response is assessed according to the International Myeloma Working
Group (IMWG) criteria.[8]

e Pharmacokinetics: Blood samples are collected to measure HPN217 concentrations over
time.

e Pharmacodynamics: Biomarkers of T-cell activation and changes in soluble BCMA are
monitored.[2]
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Caption: Workflow of the HPN217 Phase 1 Clinical Trial (NCT04184050).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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